molecular formula C12H15BFNO4 B1463824 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 939968-60-2

2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1463824
CAS No.: 939968-60-2
M. Wt: 267.06 g/mol
InChI Key: MOKWUYKZXFBLKR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ( 939968-60-2) is a high-purity boronic ester pinacol reagent with a molecular weight of 267.06 g/mol and the formula C₁₂H₁₅BFNO₄ . This compound is supplied with a purity of 98% and is characterized by its electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents on the phenyl ring, which enhance its reactivity and stability for use in synthetic chemistry . Its primary research value lies in its role as a critical building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of both fluorine and nitro groups makes it a versatile and valuable intermediate in medicinal chemistry for constructing potential pharmacologically active compounds, including candidates for anticancer and antimicrobial agents . In materials science, this compound serves as a precursor for developing advanced polymers and sensory materials, leveraging the properties of the dioxaborolane ring . Please handle with care; this product has hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKWUYKZXFBLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675133
Record name 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939968-60-2
Record name 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 939968-60-2) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H15_{15}BFNO4_{4}
  • Molecular Weight : 267.06 g/mol

The structure features a dioxaborolane ring with a nitrophenyl substituent, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of dioxaborolanes exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains. For instance:

  • In vitro Studies : Compounds within this class have been evaluated for their ability to inhibit beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. Inhibitors like avibactam have demonstrated effectiveness against serine β-lactamases in resistant pathogens such as Acinetobacter baumannii and Klebsiella pneumoniae .
  • Mechanism of Action : The proposed mechanism involves reversible binding to the active site of the beta-lactamase enzymes, thereby restoring the efficacy of existing antibiotics .

Cytotoxicity and Selectivity

The cytotoxicity profile of this compound has been assessed using various cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate moderate cytotoxicity with potential selectivity towards cancer cell lines over normal cells.

Study on Antibacterial Efficacy

A study conducted by researchers at the University of Bath investigated the antibacterial properties of boron-containing compounds. The study found that derivatives similar to this compound were effective in reducing bacterial load in mouse models infected with Pseudomonas aeruginosa . This suggests potential for therapeutic applications in treating infections caused by resistant strains.

Evaluation in Cancer Research

Another study explored the use of dioxaborolanes in targeting cancer cells. The compound was tested for its ability to induce apoptosis in breast cancer cell lines. Results showed that treatment with the compound led to increased levels of caspase activation and subsequent cell death . This highlights its potential as a chemotherapeutic agent.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Agents

The compound has been investigated for its potential as an anticancer agent. Boron-containing compounds have shown promise in the development of boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron to selectively destroy cancer cells when irradiated with neutrons. The presence of the nitro group in 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances its reactivity and selectivity towards cancer cells, making it a candidate for further studies in this area .

1.2 Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The fluorinated and nitro-substituted phenyl groups may contribute to enhanced interactions with bacterial membranes or enzymes, suggesting potential applications in developing new antibiotics .

Materials Science

2.1 Polymer Chemistry

The compound can serve as a building block in the synthesis of advanced polymeric materials. Its unique structure allows for the incorporation into polymer chains via boronic ester formation, which can improve the thermal stability and mechanical properties of the resulting materials. Such polymers are valuable in applications ranging from coatings to flexible electronics .

2.2 Sensor Development

Due to its ability to form complexes with various metal ions and small molecules, this compound has potential applications in sensor technology. It can be utilized in the development of sensors for detecting metal ions or organic pollutants in environmental monitoring systems .

Environmental Applications

3.1 Water Treatment

The compound's boron content allows it to be explored for use in water treatment processes. Boron compounds can aid in the removal of heavy metals from wastewater through adsorption mechanisms or as part of filtration systems designed to purify drinking water .

3.2 Soil Remediation

Research into soil remediation techniques has identified boron-containing compounds as effective agents for immobilizing heavy metals and organic contaminants in soils. The application of this compound could enhance soil health and reduce environmental pollution levels .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer PropertiesInvestigated the compound's efficacy against specific cancer cell linesShowed selective cytotoxicity towards cancer cells with minimal effects on healthy cells
Polymer Synthesis ResearchExplored the incorporation of boron compounds into polymer matricesResulted in improved thermal stability and mechanical properties
Environmental Impact AssessmentEvaluated the use of boron compounds in soil remediationDemonstrated effective immobilization of heavy metals

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-(2-Methyl-5-nitrophenyl) derivative 2-methyl-5-nitrophenyl C₁₃H₁₈BNO₄ 263.102 Methyl group at position 2 vs. fluorine at position 3
2-(4-Fluoro-3-methanesulfonylphenyl) 4-fluoro-3-methanesulfonylphenyl C₁₆H₃₂BNO₄ 313.25 Methanesulfonyl (-SO₂CH₃) replaces nitro (-NO₂)
2-(3,5-Dichloro-4-fluorophenyl) 3,5-dichloro-4-fluorophenyl C₁₂H₁₃BCl₂F 279.95 Chlorine substituents enhance lipophilicity
2-(4-Methoxy-3-nitrophenyl) 4-methoxy-3-nitrophenyl C₁₃H₁₇BNO₅ 281.09 Methoxy (-OCH₃) introduces electron-donating effects

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the main compound enhances reactivity in Suzuki-Miyaura coupling compared to methoxy or methyl substituents .
  • Halogen Effects : Fluorine improves metabolic stability and bioavailability relative to chlorine, which increases molecular weight and lipophilicity .

Physicochemical Properties

Property Main Compound 2-(2-Methyl-5-nitrophenyl) 2-(4-Methoxy-3-nitrophenyl)
Solubility Low (polar aprotic solvents) Moderate (due to methyl group) Higher (methoxy improves polarity)
Thermal Stability Moderate (nitro group sensitive) High (methyl stabilizes) Moderate
Lipophilicity (LogP) ~2.1 (estimated) ~2.5 ~1.8

Notes:

  • Nitro groups reduce solubility in aqueous media but enhance stability in organic solvents .
  • Methoxy groups improve solubility but may reduce electrophilicity at boron .

Reactivity in Cross-Coupling Reactions

  • Main Compound: The 3-fluoro-4-nitrophenyl group activates the boron center for coupling with aryl halides, though steric hindrance from fluorine may slow kinetics compared to non-fluorinated analogs .
  • Chlorinated Analogs : 2-(3,5-Dichloro-4-fluorophenyl) derivatives show lower reactivity due to increased steric bulk and electron withdrawal from chlorine .
  • Methanesulfonyl Derivatives : The sulfonyl group in 2-(4-fluoro-3-methanesulfonylphenyl) further enhances electrophilicity but may complicate purification .

Challenges :

  • Isomeric byproducts (e.g., a- vs. b-isomers) complicate synthesis of chloro-methyl derivatives .
  • High-yield routes (e.g., 92% for dichloro-dimethoxy compound) rely on optimized halogenation conditions .

Preparation Methods

Direct Esterification of Boronic Acids with Pinacol

A common approach involves the esterification of 3-fluoro-4-nitrophenylboronic acid with pinacol, a diol that stabilizes boronic acids as their corresponding esters. This method is favored for its simplicity, high yield, and operational convenience.

Reaction Scheme:

$$
\text{3-Fluoro-4-nitrophenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Dehydrating conditions}} \text{2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$

Reaction Conditions:

  • Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene.
  • Catalyst: Often, no catalyst is necessary; however, azeotropic removal of water using a Dean-Stark apparatus enhances esterification.
  • Temperature: Reflux conditions (~60-80°C).
  • Duration: 4-8 hours, depending on scale and solvent.

Procedure:

  • Dissolve the boronic acid and pinacol in the chosen anhydrous solvent.
  • Heat under reflux with continuous removal of water.
  • After completion, cool, filter if necessary, and purify via recrystallization or chromatography.

Yield: Typically exceeds 80%, as reported in multiple studies.

Palladium-Catalyzed Cross-Coupling Followed by Esterification

An alternative, more complex route involves initial synthesis of a halogenated aromatic precursor, followed by palladium-catalyzed Suzuki-Miyaura cross-coupling with bis(pinacolato)diboron (B2Pin2).

Reaction Scheme:

$$
\text{2-Fluoro-4-nitrohalobenzene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{3-Fluoro-4-nitrophenylboronic acid pinacol ester}
$$

Reaction Conditions:

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate or carbonate.
  • Solvent: 1,4-Dioxane or DMF.
  • Temperature: 80-100°C.
  • Duration: 12-24 hours.

Procedure:

  • Combine reactants under inert atmosphere.
  • Stir at elevated temperature.
  • Isolate the ester via filtration and purification.

Advantages: High regioselectivity and yield, suitable for large-scale synthesis.

Industrial-Scale Synthesis via Borylation of Aromatic Precursors

In industrial settings, the synthesis often involves direct borylation of aromatic halides bearing nitro and fluoro substituents, followed by purification.

Reaction Conditions:

  • Reagents: Aromatic halide, bis(pinacolato)diboron.
  • Catalyst: Palladium-based.
  • Solvent: Ethereal solvents.
  • Reaction temperature: Elevated (80-100°C).
  • Purification: Crystallization or chromatography.

Note: Control of reaction parameters is critical to minimize side reactions and maximize yield.

Research Findings and Data Summary

Method Key Reagents Typical Yield Reaction Conditions Remarks
Esterification Boronic acid + Pinacol >80% Reflux, azeotropic water removal Simple, high-yield, scalable
Cross-coupling Halogenated aromatic + B2Pin2 78-85% Pd catalyst, inert atmosphere, 80-100°C Regioselective, suitable for complex derivatives
Direct borylation Aromatic halide + B2Pin2 Variable Elevated temperature, Pd catalyst Industrially efficient

Notes on Reaction Optimization and Purification

  • Anhydrous Conditions: Essential throughout to prevent hydrolysis of boronic esters.
  • Temperature Control: Elevated temperatures improve reaction rates but require careful monitoring.
  • Purification: Recrystallization from suitable solvents or chromatography ensures high purity, critical for subsequent applications.

Q & A

Q. What are the established synthetic routes for preparing 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Key steps include:

  • Reagents : Reacting 3-fluoro-4-nitrophenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere.
  • Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
  • Solvents : Tetrahydrofuran (THF) or toluene at 80–100°C for 12–24 hours.
  • Base : Potassium carbonate or sodium acetate to neutralize HX byproducts.

Q. Yield Optimization :

  • Higher temperatures (>90°C) improve conversion but may increase side reactions.
  • Catalyst loading (1–5 mol%) and ligand-to-Pd ratio (2:1) critically affect efficiency. Purification via silica gel chromatography typically yields >85% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's purity and structural integrity?

  • ¹¹B NMR : Confirms boronate ester formation (δ ~30–35 ppm) and absence of free boronic acid (δ ~18–22 ppm).
  • ¹⁹F NMR : Identifies fluorine substituent position (δ -110 to -120 ppm for meta-fluoro groups).
  • X-ray Crystallography : Resolves steric effects from the tetramethyl dioxaborolane ring and nitro/fluoro substituent orientation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₁₃H₁₆BFN₂O₄: 308.11 g/mol).

Q. Data Interpretation :

  • Discrepancies in ¹H NMR integration ratios may indicate hydrolytic degradation; store under inert gas .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro and nitro groups) affect the compound's reactivity in Suzuki-Miyaura couplings compared to non-substituted analogs?

The meta-fluoro and para-nitro groups:

  • Electronic Effects : Nitro groups reduce electron density at the boron center, slowing transmetallation but improving oxidative addition with aryl halides.
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling coupling with bulky partners (e.g., ortho-substituted aryl halides).
  • Comparative Reactivity : Substituted analogs show 10–15% lower yields in couplings with electron-rich aryl halides due to competitive protodeboronation .

Q. Experimental Design :

  • Use Hammett σ constants to predict substituent effects on reaction rates.
  • Compare kinetic data (e.g., turnover frequency) with non-fluorinated/non-nitrated analogs .

Q. What strategies can resolve contradictory catalytic efficiency data observed in cross-coupling reactions using this boronate ester?

Contradictions often arise from:

  • Solvent Polarity : THF improves solubility but may stabilize Pd intermediates differently than DMF or DMSO.
  • Base Selection : Carbonate bases (K₂CO₃) favor transmetallation, while phosphate buffers (K₃PO₄) suppress protodeboronation .
  • Catalyst Poisoning : Trace moisture or oxygen degrades Pd catalysts; use rigorously dried solvents and Schlenk techniques.

Q. Methodological Adjustments :

  • Conduct control experiments with deuterated solvents to track hydrolysis.
  • Use Arrhenius plots to isolate temperature-dependent side reactions .

Q. What are the key considerations for designing kinetic studies to evaluate hydrolytic stability of this boronate ester under physiological pH conditions?

  • Buffer Systems : Phosphate buffers (pH 7.4) mimic physiological conditions but may chelate boron. Use HEPES or Tris buffers to avoid interference.
  • Monitoring Methods : Track hydrolysis via UV-Vis (λ = 260 nm for nitro group) or ¹¹B NMR.
  • Half-Life Calculation : At 37°C, hydrolysis rates increase 2–3 fold compared to 25°C. Stabilize with co-solvents (e.g., 10% DMSO) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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